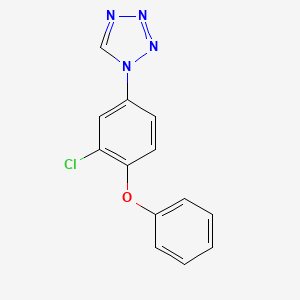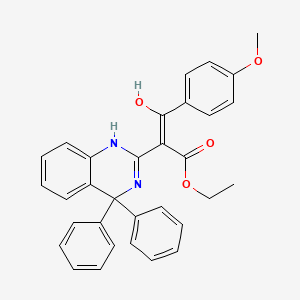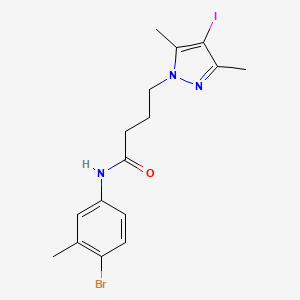![molecular formula C23H34N4O8S4 B15003363 N,N'-{1,4-diazepane-1,4-diylbis[sulfonyl(2,6-dimethyl-3,1-phenylene)]}dimethanesulfonamide](/img/structure/B15003363.png)
N,N'-{1,4-diazepane-1,4-diylbis[sulfonyl(2,6-dimethyl-3,1-phenylene)]}dimethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE is a complex organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound is characterized by its intricate structure, which includes multiple sulfonyl groups and a diazepane ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the diazepane ring, followed by the introduction of sulfonyl groups through sulfonation reactions. The final step involves the attachment of the methanesulfonamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and diazepane synthesis processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides, while reduction can produce thiols
Scientific Research Applications
N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide groups can form strong hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHYLTHIO-1-P-TOLUENESULFONYL)METHANESULFONAMIDE
- TERT-BUTYL((2-(TRIMETHYLSILYL)ETHYL)SULFONYL)CARBAMATE
Uniqueness
N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE stands out due to its complex structure, which includes multiple sulfonyl groups and a diazepane ring. This unique arrangement provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H34N4O8S4 |
|---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
N-[3-[[4-[3-(methanesulfonamido)-2,4-dimethylphenyl]sulfonyl-1,4-diazepan-1-yl]sulfonyl]-2,6-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C23H34N4O8S4/c1-16-8-10-20(18(3)22(16)24-36(5,28)29)38(32,33)26-12-7-13-27(15-14-26)39(34,35)21-11-9-17(2)23(19(21)4)25-37(6,30)31/h8-11,24-25H,7,12-15H2,1-6H3 |
InChI Key |
HNAMNMIKLYWQPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)NS(=O)(=O)C)C)C)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15003291.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003297.png)
![2-(4-chlorophenyl)-1-(2-methoxyethyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B15003299.png)
![1-(3-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15003302.png)
![N-(4-ethoxy-3-methoxybenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B15003304.png)
![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B15003306.png)
![5-dibenzo[b,d]furan-2-yl-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15003309.png)

![9,10-Dimethyl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B15003314.png)

![4-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15003344.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B15003348.png)

![4-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B15003361.png)
